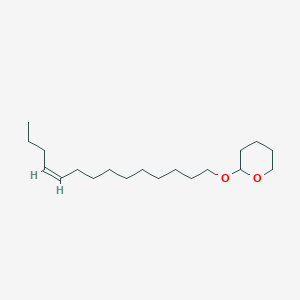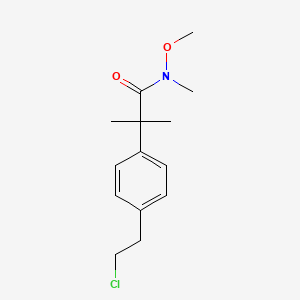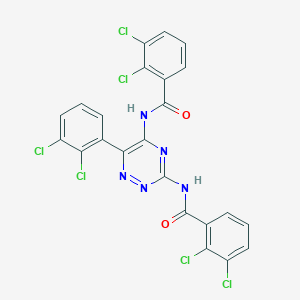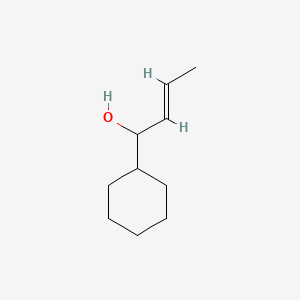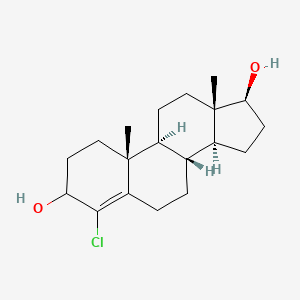
(17|A)-4-Chloro-androst-4-ene-3,17-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17α-4-Chloro-androst-4-ene-3,17-diol, also known as 4-chloro-17-hydroxy-androst-4-ene-3,17-diol, is a synthetic steroid hormone used in scientific research. It is an androgenic-anabolic steroid (AAS) that has been shown to have effects on the body similar to those of testosterone. The purpose of
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (17|A)-4-Chloro-androst-4-ene-3,17-diol involves the conversion of starting materials into intermediate compounds, which are then further transformed into the final product through a series of chemical reactions.
Starting Materials
Androst-4-ene-3,17-dione, Thionyl chloride, Lithium aluminum hydride, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Chlorine gas, Acetic anhydride, Pyridine, Methanol, Ethanol, Diethyl ether, Wate
Reaction
Androst-4-ene-3,17-dione is reacted with thionyl chloride to form 4-chloroandrost-4-ene-3,17-dione., 4-chloroandrost-4-ene-3,17-dione is reduced with lithium aluminum hydride to form 4-chloroandrost-4-ene-3,17-diol., 4-chloroandrost-4-ene-3,17-diol is reacted with acetic anhydride and pyridine to form 4-acetoxy-4-chloroandrost-4-ene-3,17-diol., 4-acetoxy-4-chloroandrost-4-ene-3,17-diol is reduced with sodium borohydride to form (17|A)-4-Chloro-androst-4-ene-3,17-diol., The product is purified through a series of recrystallization and filtration steps using methanol, ethanol, diethyl ether, and water.
科学的研究の応用
17α-4-Chloro-androst-4-ene-3,17-diol has been used in scientific research to study the effects of androgenic-anabolic steroids on the body. It has been used to study the effects of AAS on muscle growth and development, bone development, and behavior. It has also been used to study the effects of AAS on the cardiovascular system, reproductive system, and endocrine system.
作用機序
17α-4-Chloro-androst-4-ene-3,17-diol binds to androgen receptors in the body, which causes a series of biochemical and physiological effects. It activates androgen receptors, which leads to increased protein synthesis and muscle growth. It also increases the production of anabolic hormones, such as testosterone and growth hormone, which leads to increased muscle growth and strength.
生化学的および生理学的効果
17α-4-Chloro-androst-4-ene-3,17-diol has been shown to have several biochemical and physiological effects on the body. It has been shown to increase muscle mass and strength, improve bone density, increase energy levels, and enhance sexual performance. It has also been shown to increase the production of red blood cells, improve cardiovascular health, and increase libido.
実験室実験の利点と制限
17α-4-Chloro-androst-4-ene-3,17-diol has several advantages and limitations for use in lab experiments. The main advantage is that it is a synthetic steroid hormone, which means that it can be used to study the effects of androgenic-anabolic steroids without the need for animal testing. The main limitation is that it is not approved for human use, so it cannot be used to study the effects of AAS on humans.
将来の方向性
There are several potential future directions for 17α-4-Chloro-androst-4-ene-3,17-diol research. These include studying the effects of AAS on the immune system, studying the long-term effects of AAS on the body, and studying the effects of AAS on mental health. Additionally, research could be conducted to develop more effective and safer AAS for use in medical treatments.
特性
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h11-13,15-16,21-22H,3-10H2,1-2H3/t11-,12-,13-,15?,16-,18+,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWWWYXVUNJKIC-PZYRHHNISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C(C(CCC34C)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(CC[C@]34C)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
A)-4-Chloro-androst-4-ene-3,17-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

